molecular formula C22H16F2N2 B1673498 Flutrimazole CAS No. 119006-77-8

Flutrimazole

Cat. No.: B1673498
CAS No.: 119006-77-8
M. Wt: 346.4 g/mol
InChI Key: QHMWCHQXCUNUAK-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Flutrimazole is an imidazole derivative . The primary target of this compound is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

This compound works by inhibiting the activity of lanosterol 14α-demethylase . By doing so, it disrupts the biosynthesis of ergosterol . This impairment in the production of ergosterol compromises the integrity of the fungal cell membrane .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase by this compound leads to a decrease in the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to the denaturation of the fungal cell membrane .

Pharmacokinetics

This compound has minimal transdermal penetration and long (24 hours) skin retention . The amount of this compound retained per gram of skin is more than 100 times the minimum inhibitory concentration (MIC) obtained in in vitro studies of dermatomycotic pathogens .

Result of Action

The result of this compound’s action is the effective management of dermatomycoses and vaginal candidiasis . By inhibiting the synthesis of ergosterol, this compound causes the denaturation of the fungal cell membrane, leading to the death of the fungal cells .

Action Environment

This compound is used for the topical treatment of superficial mycoses of the skin . The efficacy and stability of this compound can be influenced by environmental factors such as the pH and moisture levels of the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flutrimazole can be synthesized through a multi-step process involving the reaction of 2-fluorobenzyl chloride with 4-fluorobenzylamine to form a bis-benzyl intermediate. This intermediate is then reacted with imidazole under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a quasi-emulsion solvent diffusion method. This involves the formation of microsponges containing this compound with polymers like Eudragit RS 100. The microsponges are then formulated into gels for topical application .

Chemical Reactions Analysis

Types of Reactions: Flutrimazole primarily undergoes substitution reactions due to the presence of the imidazole ring and the fluorinated aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Flutrimazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Flutrimazole: this compound is unique in its dual antifungal and anti-inflammatory properties, making it advantageous for treating fungal infections with an inflammatory component. Its efficacy in inhibiting fungal growth and reducing inflammation has been demonstrated to be superior to some other antifungal agents .

Properties

IUPAC Name

1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMWCHQXCUNUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869622
Record name Flutrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119006-77-8
Record name Flutrimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119006-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutrimazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flutrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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